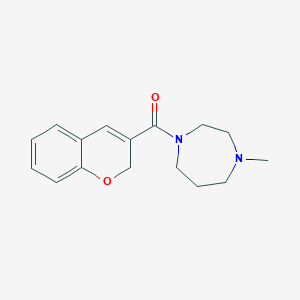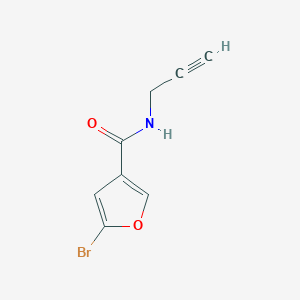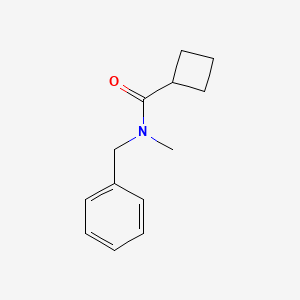![molecular formula C14H18N2O2 B7475349 N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is known to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters and receptors in the brain, including GABA and glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anticonvulsant and antinociceptive effects in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide in lab experiments is its well-characterized pharmacological profile. Additionally, this compound has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases such as epilepsy and chronic pain. Finally, future research could focus on developing more efficient synthesis methods for this compound to facilitate its use in experimental settings.
合成方法
The synthesis of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide involves the reaction between 2-amino-3,4-dihydroisoquinoline and acetylacetone in the presence of a catalytic amount of acetic acid. This reaction results in the formation of the desired compound, which can be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)15-8-6-14(18)16-9-7-12-4-2-3-5-13(12)10-16/h2-5H,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYILMHGGNFHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)


![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)


![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)




